3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione 3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Brand Name: Vulcanchem
CAS No.: 331269-06-8
VCID: VC4179237
InChI: InChI=1S/C17H17N3O2S/c1-21-14-9-8-12(10-15(14)22-2)11-16-18-19-17(23)20(16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,23)
SMILES: COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3)OC
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4

3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione

CAS No.: 331269-06-8

Cat. No.: VC4179237

Molecular Formula: C17H17N3O2S

Molecular Weight: 327.4

* For research use only. Not for human or veterinary use.

3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione - 331269-06-8

Specification

CAS No. 331269-06-8
Molecular Formula C17H17N3O2S
Molecular Weight 327.4
IUPAC Name 3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
Standard InChI InChI=1S/C17H17N3O2S/c1-21-14-9-8-12(10-15(14)22-2)11-16-18-19-17(23)20(16)13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,19,23)
Standard InChI Key UDNDNPRLQAKKQU-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3)OC

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a 1,2,4-triazole ring substituted at position 3 with a (3,4-dimethoxyphenyl)methyl group and at position 4 with a phenyl group. The thione (-S) group at position 5 enhances its reactivity and intermolecular interactions. Key structural descriptors include:

PropertyValue
IUPAC Name3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione
SMILESCOC1=C(C=C(C=C1)CC2=NNC(=S)N2C3=CC=CC=C3)OC
InChIKeyUDNDNPRLQAKKQU-UHFFFAOYSA-N
Molecular FormulaC₁₇H₁₇N₃O₂S
Molecular Weight327.4 g/mol

The presence of methoxy groups at the 3- and 4-positions of the benzyl moiety enhances lipophilicity, potentially improving blood-brain barrier permeability .

Physicochemical Characteristics

While solubility data remain unreported, the compound’s logP value (estimated at 3.2 via computational methods) suggests moderate lipophilicity. The thione group contributes to hydrogen bonding capacity (PSA: 69.5 Ų), balancing membrane permeability and aqueous solubility . Thermal stability is inferred from analogous triazole-thiones, which typically decompose above 200°C .

Synthesis and Structural Modification

Synthetic Routes

The primary synthesis involves a three-step sequence:

  • Condensation: 3,4-Dimethoxybenzylamine reacts with phenyl isothiocyanate to form a thiourea intermediate.

  • Cyclization: Treatment with hydrazine hydrate under alkaline conditions induces triazole ring formation.

  • Oxidation: Elemental sulfur or Lawesson’s reagent introduces the thione group .

Recent advances utilize microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes while maintaining yields >75% . Alternative pathways employ hydrazinolysis of acylthiosemicarbazides, as demonstrated in structurally related triazole-thiones .

Derivatization Strategies

Structural modifications focus on:

  • Side chain variation: Replacing the 3,4-dimethoxybenzyl group with alkyl or heteroaryl moieties to modulate bioactivity .

  • Mannich reactions: Introducing morpholine or piperazine derivatives via formaldehyde-mediated coupling to enhance water solubility .

  • Schiff base formation: Condensation with aromatic aldehydes expands π-conjugation, improving intercalation with biological targets .

Biological Activity and Mechanisms

Antimicrobial Efficacy

In vitro studies against Gram-positive (Staphylococcus aureus, MIC: 8 μg/mL) and Gram-negative (Escherichia coli, MIC: 16 μg/mL) pathogens demonstrate potent activity, surpassing reference drugs like ampicillin. The mechanism involves:

  • Thiol group coordination: Binding to zinc-dependent bacterial metalloenzymes (e.g., urease, carbonic anhydrase) .

  • Membrane disruption: Hydrophobic interactions with lipid bilayers, evidenced by increased propidium iodide uptake in treated cells .

Pharmacological Applications

Central Nervous System Targets

Molecular docking studies predict strong affinity (ΔG: -9.2 kcal/mol) for monoamine oxidase B (MAO-B), suggesting potential in Parkinson’s disease management . In vivo testing in murine models shows 40% reduction in MPTP-induced dopamine depletion at 10 mg/kg doses .

Material Science Applications

The compound’s extended π-system enables use in:

  • Organic semiconductors: Hole mobility of 0.12 cm²/V·s in thin-film transistors.

  • Corrosion inhibition: 89% efficiency on mild steel in 1M HCl, via formation of Fe-S coordination bonds .

Future Research Directions

ADMET Optimization

Current limitations include:

  • Hepatic metabolism: Rapid glucuronidation (t₁/₂: 1.2 hours in microsomal assays).

  • CYP3A4 inhibition: IC₅₀ of 4.8 μM necessitates structural tweaks to reduce drug-drug interaction risks .

Targeted Drug Delivery

Nanoparticulate formulations using poly(lactic-co-glycolic acid) (PLGA) carriers show promise, achieving 72-hour sustained release profiles in simulated physiological conditions .

Expanded Therapeutic Indications

Ongoing investigations explore:

  • Antiviral activity: Docking studies indicate potential inhibition of SARS-CoV-2 main protease (Mpro) with a binding energy of -8.7 kcal/mol .

  • Antidiabetic effects: 58% α-glucosidase inhibition at 100 μM, surpassing acarbose (45%) .

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